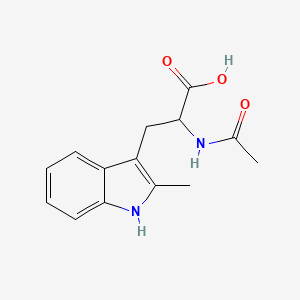

N-Acetyl-2-methyltryptophan

説明

Structure

3D Structure

特性

CAS番号 |

60587-01-1 |

|---|---|

分子式 |

C14H16N2O3 |

分子量 |

260.29 g/mol |

IUPAC名 |

2-acetamido-3-(2-methyl-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H16N2O3/c1-8-11(7-13(14(18)19)16-9(2)17)10-5-3-4-6-12(10)15-8/h3-6,13,15H,7H2,1-2H3,(H,16,17)(H,18,19) |

InChIキー |

VXPVVVOPIDJJSM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)C |

製品の起源 |

United States |

Metabolic Pathways and Enzymatic Systems Associated with N Acetyl 2 Methyltryptophan and Tryptophan Analogues

Metabolite Profiling and Flux Analysis in Non-Human Biological Systems

Research Findings in Rodent Models

Studies utilizing rodent models have provided significant insights into the in vivo effects of tryptophan analogues. In a db/db mouse model of diabetic nephropathy, the administration of α-methyltryptophan (α-MT), an inhibitor of both the amino acid transporter SLC6A14 and the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), led to significant metabolic reprogramming. frontiersin.org Metabolomic analysis of kidney tissues and urine using 1H-NMR identified 37 distinct metabolites. The study found that db/db mice exhibited pronounced metabolic disturbances, including altered amino acid metabolism, energy production pathways, and nicotinamide (B372718) metabolism, which were rectified by α-MT treatment. frontiersin.org α-MT administration was shown to inhibit IDO1 activity, evidenced by a decrease in the kynurenine-to-tryptophan ratio, and concurrently suppress mTOR signaling and apoptosis in the kidneys. frontiersin.org

Another tryptophan analogue, 1-methyltryptophan (1-MT), has been studied in various mouse strains (Balb/C, C57BL/6, and IDO1-/- knockout mice) to observe its effect on tryptophan catabolism. frontiersin.org In vivo application of 1-MT in C57BL/6 mice for five days resulted in a significant increase in plasma kynurenic acid (KYNA) levels, while the kynurenine (B1673888) (KYN) to tryptophan (TRP) ratio decreased, suggesting a shift in the metabolic pathway toward KYNA production. frontiersin.org Interestingly, these effects were also observed in IDO1-/- mice, indicating that the 1-MT-induced shift in tryptophan metabolism towards the KYNA branch is not mediated by the IDO1 enzyme. frontiersin.org

In a different study, chronic exposure of Wistar rats to carbon disulfide was found to alter the activity of key enzymes in the tryptophan metabolic pathway. The research showed a significant increase in the activities of kynureninase and kynurenine-2-oxoglutarate aminotransferase in the kidneys. nih.gov This suggests an activation of the kynurenine pathway in the kidneys of rats exposed to the chemical, leading to an increased excretion of tryptophan metabolites. nih.gov

Interactive Data Table: Metabolite Changes in Mouse Models Treated with Tryptophan Analogues

| Analogue | Model System | Key Metabolite/Ratio | Observed Change | Associated Pathway | Reference |

|---|---|---|---|---|---|

| α-Methyltryptophan (α-MT) | db/db Mice (Kidney) | Kynurenine/Tryptophan Ratio | ↓ Decreased | Kynurenine Pathway (IDO1 Inhibition) | frontiersin.org |

| α-Methyltryptophan (α-MT) | db/db Mice (Kidney) | Tryptophan | ↑ Increased | Amino Acid Metabolism | frontiersin.org |

| α-Methyltryptophan (α-MT) | db/db Mice (Kidney) | Kynurenine | ↓ Decreased | Kynurenine Pathway | frontiersin.org |

| 1-Methyltryptophan (1-MT) | C57BL/6 Mice (Plasma) | Kynurenic Acid (KYNA) | ↑ Increased | Kynurenine Pathway | frontiersin.org |

| 1-Methyltryptophan (1-MT) | C57BL/6 Mice (Plasma) | Kynurenine/Tryptophan Ratio | ↓ Decreased | Kynurenine Pathway (IDO/TDO activity) | frontiersin.org |

| 1-Methyltryptophan (1-MT) | IDO1-/- Mice (Splenocytes) | Kynurenic Acid (KYNA) | ↑ Increased | Kynurenine Pathway (IDO1-independent) | frontiersin.org |

Metabolic Flux and Profiling in Microorganisms

Metabolic flux analysis in microorganisms like Escherichia coli has been employed to understand and optimize the production of L-tryptophan. By introducing a shikimate transporter, researchers could perturb the aromatic amino acid biosynthesis pathway and analyze the resulting changes in intracellular metabolite concentrations and flux distributions. nih.gov This approach, combining experimental perturbation with thermodynamics-based flux analysis, allows for the identification of rate-controlling steps in the pathway. nih.gov

In the protozoan parasite Trypanosoma brucei, the metabolism of aromatic amino acids is essential for survival. plos.org Metabolomic analysis revealed that halogenated tryptophan analogues, particularly those with a halogen at the 7-position of the indole (B1671886) ring, are potent trypanocidal agents. plos.org These analogues cause significant disturbances in the parasite's metabolic function, specifically disrupting the transamination of aromatic amino acids, which leads to the accumulation of intermediates and depletion of others. plos.org The trypanocidal activity could be reversed by adding excess natural tryptophan, confirming that the analogues compete with and directly disrupt tryptophan metabolism. plos.org

The gut microbiome also plays a crucial role in metabolizing tryptophan and its analogues. biorxiv.org In the nematode Caenorhabditis elegans, high concentrations of tryptophan were found to be toxic, a phenomenon mediated by the bacterial conversion of tryptophan to indole by the enzyme tryptophanase. biorxiv.org This highlights that the metabolic activity of associated microbiota can be a key determinant in the biological effect of a given tryptophan analogue.

Molecular and Cellular Interactions of N Acetyl 2 Methyltryptophan and Tryptophan Analogues Non Human and Mechanistic in Vitro Research

Interactions with Amino Acid Transporters

The transport of amino acids across the cell membrane is a critical process for cellular nutrition and signaling, mediated by various transporter proteins. Tryptophan analogues have been shown to interact significantly with these transporters, particularly the Solute Carrier Family 6 Member 14 (SLC6A14).

The SLC6A14 transporter, also known as ATB⁰,⁺, is a sodium- and chloride-dependent transporter with a broad substrate specificity, capable of transporting all neutral and basic amino acids nih.gov. This transporter is often overexpressed in various cancers, making it a potential therapeutic target.

Research has identified specific tryptophan derivatives that act as potent modulators of SLC6A14. Notably, α-methyltryptophan (α-MT) has been characterized as a specific blocker of SLC6A14, while 1-methyltryptophan is a transportable substrate nih.govoipub.com. As a blocker, α-MT competitively inhibits the transport of other amino acids, leading to amino acid starvation in cells that are highly dependent on SLC6A14 for their nutrient supply nih.gov. This blockade can induce cell cycle arrest and suppress the growth of cancer cells that exhibit high levels of SLC6A14 expression oipub.comresearchgate.net. The inhibition of SLC6A14 by α-MT has been shown to reduce cell proliferation and migration in colorectal cancer cell lines and suppress tumor growth in vivo researchgate.net.

While direct studies on N-Acetyl-2-methyltryptophan are limited, the established inhibitory action of α-MT on SLC6A14 suggests that modifications to the tryptophan structure, such as methylation at the alpha carbon, are critical for its function as an inhibitor rather than a substrate.

The pharmacological blockade of SLC6A14 by its inhibitors has profound effects on amino acid uptake in cellular models. In cancer cells with high SLC6A14 expression, treatment with the inhibitor α-MT leads to a significant reduction in the uptake of essential amino acids. This induced amino acid deprivation triggers a cellular starvation response, characterized by the suppression of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway and the induction of autophagy nih.gov.

In colorectal cancer models, silencing SLC6A14 or blocking its function with α-MT resulted in increased concentrations of 16 different amino acids in the culture supernatant, indicating a significant disruption of amino acid uptake by the cancer cells researchgate.net. This modulation of amino acid availability directly impacts cellular growth and survival, highlighting the potential of SLC6A14 inhibitors as therapeutic agents. The specific effects of this compound on amino acid uptake via SLC6A14 have yet to be fully elucidated, but the actions of its analogues provide a strong basis for its potential role in modulating cellular amino acid homeostasis.

Table 1: Interaction of Tryptophan Analogues with SLC6A14

| Compound | Interaction Type | Consequence in Cellular Models |

|---|---|---|

| α-Methyltryptophan (α-MT) | Blocker/Inhibitor | Induces amino acid starvation, suppresses mTORC1 signaling, promotes autophagy, reduces cell proliferation and migration nih.govresearchgate.net. |

Enzyme Inhibition and Allosteric Modulation

This compound and its analogues interact with key enzymes involved in critical metabolic and signaling pathways. These interactions include direct inhibition of catalytic activity and allosteric modulation, leading to significant physiological effects.

Indoleamine-2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway nih.gov. IDO1 plays a crucial role in immune tolerance, and its overexpression in the tumor microenvironment can lead to immune evasion. Consequently, inhibitors of IDO1 are of significant interest in cancer immunotherapy nih.gov.

Tryptophan analogues, such as 1-methyltryptophan (1-MT), are well-known competitive inhibitors of IDO1 nih.gov. The L-isomer of 1-MT has been shown to be a more effective inhibitor of IDO1 compared to the D-isomer in cell-free assays nih.gov. However, some studies have reported that the D-isomer (1-D-MT) can paradoxically upregulate IDO1 expression in human cancer cells, highlighting the complexity of these interactions plos.org.

In addition to competitive inhibition, some N-acetylated indoleamines can act as allosteric modulators. For instance, N-acetylserotonin (NAS) has been identified as a positive allosteric modulator (PAM) of IDO1. NAS binds to an allosteric site on the enzyme, distinct from the catalytic site, which increases the affinity of IDO1 for its substrate, tryptophan, thereby enhancing its catalytic activity nih.govnih.gov. This allosteric modulation results in increased production of kynurenine, which can then activate the aryl hydrocarbon receptor (AhR) and promote anti-inflammatory and immunoregulatory effects nih.gov. While direct inhibitory or modulatory studies on this compound are not extensively documented, the behavior of these related compounds suggests its potential to interact with IDO1.

Mitochondria play a central role in the intrinsic pathway of apoptosis, with the release of cytochrome c from the mitochondrial intermembrane space into the cytosol being a key initiating event ucl.ac.ukreactome.org. This release triggers the formation of the apoptosome and the activation of caspase cascades, leading to programmed cell death researchgate.net.

The closely related analogue, N-acetyl-l-tryptophan (L-NAT), has been identified as a potent inhibitor of mitochondrial cytochrome c release nih.govlatrobe.edu.au. In a cell-free screening assay using purified mouse-liver mitochondria, N-acetyl-dl-tryptophan was found to inhibit calcium-induced cytochrome c release with an IC₅₀ of 12.6 μM nih.gov.

The mechanism of this inhibition is linked to the preservation of mitochondrial integrity. In models of amyotrophic lateral sclerosis (ALS), L-NAT effectively inhibits the release of cytochrome c and other pro-apoptotic factors like Smac/AIF from the mitochondria into the cytoplasm nih.govlatrobe.edu.au. By preventing this release, L-NAT blocks the activation of downstream apoptotic pathways, including the activation of caspase-9 and caspase-3, thereby rescuing neuronal cells from death nih.gov. This neuroprotective effect underscores the therapeutic potential of inhibiting cytochrome c release.

Table 2: Research Findings on Cytochrome c Release Inhibition by N-acetyl-dl-tryptophan

| Study Type | Model System | Key Finding | IC₅₀ |

|---|---|---|---|

| Cell-free screening assay | Purified mouse-liver mitochondria | Inhibition of Ca²⁺-induced cytochrome c release | 12.6 μM nih.gov |

Receptor Interactions and Associated Signaling Pathway Investigations

The biological activities of this compound and its analogues are also mediated through interactions with specific cellular receptors, which in turn modulate various intracellular signaling cascades involved in inflammation and cell survival.

Investigations into the closely related compound N-acetyl-l-tryptophan (L-NAT) have revealed interactions with several receptors. It was initially reported that L-NAT forms a stable complex with the neurokinin-1 receptor (NK-1R), a receptor for the neuropeptide Substance P, which is involved in neuroinflammation nih.govlatrobe.edu.au. This interaction was thought to inhibit the secretion of Substance P and the pro-inflammatory cytokine IL-1β nih.gov. However, a subsequent study using a radioligand receptor binding assay found that L-NAT displays no significant binding to either human or rat NK-1R, challenging the role of L-NAT as a direct NK-1R antagonist nih.gov.

More recent research has identified other potential receptor targets for L-NAT. Molecular docking studies have suggested a strong binding affinity of L-NAT for the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, a non-selective cation channel involved in pain and inflammation. L-NAT was shown to bind to the same pockets as the TRPV1 agonist capsaicin, suggesting an antagonistic effect nih.gov.

Furthermore, L-NAT has been shown to modulate inflammatory signaling pathways by attenuating the Toll-like receptor 4 (TLR4)/NLRP3 inflammasome pathway. In models of hepatic ischemia-reperfusion injury, L-NAT pretreatment reversed the upregulation of TLR4, NF-κB, NLRP3, ASC, Caspase-1, and IL-1β, thereby reducing inflammation and pyroptosis peerj.com. In Alzheimer's disease models, L-NAT administration was found to downregulate tumor necrosis factor, interleukin-6, and Substance P levels, while also reducing acetylcholinesterase activity and phosphorylated Tau levels. These effects were associated with the upregulation of cAMP response element-binding protein 1 (CREB1) signaling, a crucial pathway for neuronal survival and plasticity nih.gov.

These findings, primarily from studies on L-NAT, indicate that N-acetylated tryptophan derivatives can interact with multiple receptor and signaling pathways, leading to broad anti-inflammatory and cytoprotective effects.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| α-Methyltryptophan (α-MT) |

| 1-Methyltryptophan (1-MT) |

| N-acetyl-l-tryptophan (L-NAT) |

| N-acetyl-dl-tryptophan |

| N-acetylserotonin (NAS) |

| Tryptophan |

| Kynurenine |

| Substance P |

| Interleukin-1β (IL-1β) |

| Capsaicin |

| Tumor necrosis factor |

Neurokinin 1 Receptor (NK-1R) Antagonism

For many years, N-acetyl-L-tryptophan (NAT) was widely cited in scientific literature as an antagonist of the Neurokinin 1 Receptor (NK-1R), a receptor for the neuropeptide Substance P. This presumed activity led to its use as a tool compound to investigate the role of the NK-1R in various physiological and pathological processes, including neuroinflammation and L-DOPA induced dyskinesia. nih.govnih.gov However, a 2022 study challenged this long-held belief. acs.org

Using a radioligand receptor binding assay, researchers found that N-acetyl-L-tryptophan displays no significant binding to either human or rat NK-1R at concentrations up to the millimolar range. acs.org This finding indicates that the repeated claim of NAT being an NK-1R antagonist is an error and that its observed biological effects, such as neuroprotection, are likely mediated through other mechanisms. acs.org The authors of the study recommend that the use of NAT as a tool for studying NK-1R function should be discontinued. acs.org

The historical mischaracterization of NAT as an NK-1R antagonist may have stemmed from studies on other tryptophan derivatives. Research has shown that other, more complex N-acetyl-L-tryptophan derivatives can be potent and selective NK-1R antagonists. For example, the 3,5-bis-(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan was identified as a potent and selective antagonist of the substance P receptor. nih.govresearchgate.net This highlights that while the core N-acetyl-tryptophan structure itself does not bind to NK-1R, modifications to the molecule can confer this activity.

Aryl Hydrocarbon Receptor (AhR) Ligand Activity and Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and tissue homeostasis. researchgate.netnih.gov Numerous metabolites of the essential amino acid tryptophan are known to be endogenous ligands for AhR, capable of modulating its activity. researchgate.netgoogle.com These tryptophan-derived ligands include kynurenine, indole-3-acetic acid, and indole-3-aldehyde.

While direct studies on this compound are limited, research on related methylated tryptophan derivatives provides insight into its likely AhR activity. For instance, 1-methyl-D-tryptophan has been shown to be an agonist of the AhR pathway, independent of its effects on the tryptophan-catabolizing enzyme IDO1. This finding suggests that methylation on the indole (B1671886) ring is compatible with, and may even promote, AhR activation.

The activity of tryptophan metabolites at the AhR can be complex, exhibiting both ligand- and gene-dependent agonist and antagonist effects. These metabolites are considered selective AhR modulators (SAhRMs). Given that both methylation and other modifications of tryptophan can result in AhR ligands, it is plausible that this compound also functions as a ligand and modulator of the AhR signaling pathway.

G-Protein-Coupled Receptor 35 (GPR35) Agonism

G-Protein-Coupled Receptor 35 (GPR35) is an orphan receptor that is predominantly expressed in immune cells and the gastrointestinal tract. nih.gov The tryptophan metabolite, kynurenic acid, has been identified as an endogenous agonist for GPR35. acs.orgnih.gov Activation of GPR35 by kynurenic acid leads to various cellular responses, including calcium mobilization, inositol (B14025) phosphate (B84403) production, and inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha secretion. nih.gov

The interaction of tryptophan derivatives with GPR35 suggests a potential role for this receptor in mediating the effects of tryptophan metabolism on immune function and gut homeostasis. While a wide range of synthetic compounds, such as zaprinast (B1683544) and pamoic acid, have been identified as GPR35 agonists, the specific activity of this compound at this receptor has not been explicitly detailed in the available literature. However, the known agonistic activity of kynurenic acid, a downstream metabolite of tryptophan, indicates that the core tryptophan structure is a key determinant for GPR35 binding. Further research is needed to determine how N-acetylation and 2-methylation of the tryptophan molecule influence its affinity and efficacy at the GPR35 receptor.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway Modulation

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status to control anabolic and catabolic processes. The mTOR signaling pathway is composed of two distinct complexes, mTORC1 and mTORC2.

Tryptophan and its metabolites have been shown to modulate mTOR signaling. L-tryptophan can promote mTOR activation, and its metabolism is linked to the regulation of this pathway. Specifically, studies have shown that tryptophan can activate the mTOR pathway, while deprivation of tryptophan can inhibit it. Furthermore, the tryptophan derivative D-1-methyl-tryptophan can stimulate mTOR activity by mimicking a tryptophan sufficiency signal.

Conversely, N-acetylated derivatives of other amino acids have been shown to inhibit mTOR signaling. For example, N-acetylleucine amide, a derivative of leucine, acts as a competitive antagonist to inhibit the mTOR pathway, leading to cell cycle arrest. This suggests that the N-acetyl group can significantly alter the interaction of an amino acid derivative with the mTOR signaling cascade. The presence of both a methyl group (which in D-1-methyl-tryptophan stimulates mTOR) and an N-acetyl group (which in an N-acetylleucine derivative inhibits mTOR) on the tryptophan scaffold of this compound suggests it may have a complex modulatory effect on this critical cellular pathway.

Influence on Apoptotic Pathways and Cellular Homeostasis

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. This process is tightly regulated by a complex network of signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Tryptophan and its derivatives have been shown to influence these pathways and contribute to the regulation of cellular homeostasis.

N-acetyl-L-tryptophan (NAT) has demonstrated protective effects against cell death. In a study on murine macrophages, NAT pretreatment was found to ameliorate gamma-radiation-induced cell death by reducing oxidative stress, stabilizing the mitochondrial membrane potential, and inhibiting apoptosis. Another study showed that NAT can protect against ischemia-reperfusion injury by inhibiting excessive mitophagy, a selective form of autophagy that removes damaged mitochondria and can be linked to apoptosis. These findings suggest that the N-acetyl group contributes to the cytoprotective and homeostasis-maintaining properties of tryptophan derivatives.

On the other hand, the introduction of methyl groups can have different effects. Studies have shown that dietary methyl-donors can induce apoptosis in breast and lung cancer cell lines by upregulating pro-apoptotic proteins like Bak and Bax and downregulating anti-apoptotic proteins. The dual modifications in this compound—N-acetylation and methylation—may therefore result in a nuanced regulation of apoptotic pathways and cellular homeostasis, potentially depending on the cellular context and specific stressors.

Table of Research Findings on Tryptophan Analogues' Molecular Interactions

| Compound/Analogue Class | Target/Pathway | Observed Effect | Key Findings |

|---|---|---|---|

| N-acetyl-L-tryptophan (NAT) | Neurokinin 1 Receptor (NK-1R) | No significant binding | Corrects a widespread error that NAT is an NK-1R antagonist. acs.org |

| 3,5-bis-(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan | Neurokinin 1 Receptor (NK-1R) | Potent and selective antagonist | Demonstrates that modifications to NAT can confer potent NK-1R antagonism. nih.govresearchgate.net |

| 1-methyl-D-tryptophan | Aryl Hydrocarbon Receptor (AhR) | Agonist | Indicates that methylation on the indole ring is compatible with AhR activation. |

| Tryptophan Metabolites (e.g., Kynurenine) | Aryl Hydrocarbon Receptor (AhR) | Ligand/Modulator | Act as selective AhR modulators (SAhRMs). researchgate.net |

| Kynurenic Acid | G-Protein-Coupled Receptor 35 (GPR35) | Endogenous Agonist | Activates GPR35, leading to downstream signaling. nih.gov |

| L-Tryptophan / D-1-methyl-tryptophan | mTOR Signaling Pathway | Activation/Stimulation | Tryptophan sufficiency signals stimulate the mTOR pathway. |

| N-acetylleucine amide | mTOR Signaling Pathway | Inhibition | Suggests the N-acetyl group can confer inhibitory properties on amino acid derivatives at mTOR. |

| N-acetyl-L-tryptophan (NAT) | Apoptotic Pathways / Cellular Homeostasis | Inhibition of apoptosis and excessive mitophagy | Protects cells from radiation-induced death and ischemia-reperfusion injury. |

| Methyl-donors | Apoptotic Pathways | Induction of apoptosis | Can promote programmed cell death in cancer cell lines. |

Structure-Activity Relationship (SAR) Studies of Methylated and N-Acetylated Tryptophan Derivatives

The biological activities of tryptophan derivatives are highly dependent on their chemical structure. Modifications such as methylation and N-acetylation can significantly alter their interaction with molecular targets, thereby influencing their pharmacological profile. Structure-activity relationship (SAR) studies help to elucidate the impact of these modifications.

N-Acetylation: The addition of an acetyl group to the amino group of tryptophan can have varied effects. In the context of the NK-1R, while N-acetyl-L-tryptophan itself lacks affinity, further esterification of the carboxyl group, for example with a 3,5-bis-(trifluoromethyl)benzyl group, creates a potent antagonist. researchgate.net This indicates that the N-acetyl group is a permissible modification that, in combination with other structural features, can contribute to high-affinity binding. For mTOR signaling, studies on other amino acids suggest that N-acetylation can convert an agonist (like leucine) into an antagonist, implying this modification can fundamentally change the nature of the interaction with the signaling complex. Furthermore, N-acetylation in N-acetyl-L-tryptophan appears to be key to its cytoprotective and anti-apoptotic effects.

Methylation: Methylation, particularly on the indole ring of tryptophan, is a critical modification influencing receptor interaction. The activity of 1-methyl-D-tryptophan as an AhR agonist demonstrates that a methyl group at the N1 position of the indole ring is well-tolerated and leads to receptor activation. In the context of mTOR signaling, 1-methyl-tryptophan can mimic tryptophan itself, stimulating the pathway. The position of the methyl group is also crucial. For instance, the substitution of L-Tryptophan with α-Methyl-L-tryptophan in a peptide ligand for the Gastrin-Releasing Peptide Receptor resulted in a compound with higher affinity and improved in vivo stability, indicating that methylation at the alpha-carbon can enhance binding and metabolic properties.

The combined effect of N-acetylation and 2-methylation in this compound is not explicitly documented. However, based on SAR principles from related compounds, it can be hypothesized that:

The N-acetyl group may influence solubility, metabolic stability, and could potentially modulate activity at targets like the mTOR pathway.

The 2-methyl group on the indole ring likely influences the steric and electronic properties of the indole system, which would affect its binding to receptors like the AhR. The specific position (C2) would alter the shape and hydrophobicity of the molecule compared to methylation at other positions, leading to a unique interaction profile.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-acetyl-L-tryptophan (NAT) |

| Substance P |

| 3,5-bis-(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan |

| Kynurenine |

| Indole-3-acetic acid |

| Indole-3-aldehyde |

| 1-methyl-D-tryptophan |

| Kynurenic acid |

| Zaprinast |

| Pamoic acid |

| N-acetylleucine amide |

| Leucine |

| Bak |

| Bax |

| α-Methyl-L-tryptophan |

Analytical Methodologies for Detection and Quantification of N Acetyl 2 Methyltryptophan and Derivatives

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of N-acetyltryptophan and its derivatives. The choice of chromatographic mode is dictated by the physicochemical properties of the analytes and the complexity of the sample matrix.

The development of robust High-Performance Liquid Chromatography (HPLC) methods is fundamental for the analysis of N-acetyltryptophan (NAT) and its derivatives. Method development often focuses on achieving stability of the analyte during analysis and separating it from potential degradation products or matrix components. For instance, N-acetyl-L-cysteine (NAC), a related compound, is known to oxidize rapidly in solution unless the sample preparation is carefully controlled by adjusting pH or adding reducing agents. While developing methods for NAT, similar stability concerns are addressed, especially when studying its degradation. researcher.lifenih.gov A key aspect of method development involves stress testing under various conditions (acidic, basic, oxidative, thermal) to identify potential impurities and degradation products, ensuring the method is stability-indicating. researcher.life A systematic investigation into NAT degradation in therapeutic formulations employed a simple reversed-phase chromatography approach to screen samples under forced stress conditions, which led to the identification of major degradants. nih.gov

Size Exclusion Chromatography (SEC) finds a specific and valuable application in the analysis of N-acetyltryptophan derivatives, particularly within complex matrices like concentrated protein solutions. SEC is not typically used for the primary separation of small molecules like NAT from its derivatives based on size. Instead, it is ingeniously employed as an automated, online sample preparation technique. nih.gov In this setup, SEC is used to trap the small molecule analytes, effectively separating them from the large protein components of the matrix (e.g., human serum albumin) before the sample is introduced into a secondary analytical system, such as a reversed-phase HPLC column. nih.gov This "SEC trapping" approach automates the sample cleanup process, minimizes manual manipulation, and enables the direct analysis of small molecules in concentrated protein solutions. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of N-acetyltryptophan and its derivatives. nih.govasianpubs.orgresearchgate.net This method separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

A reliable RP-HPLC method combined with perchloric acid deproteinization has been developed for determining acetyl-tryptophan in human albumin. asianpubs.orgresearchgate.net This method demonstrates excellent performance characteristics, with a linear standard curve over a concentration range of 1-60 μg/mL. asianpubs.orgresearchgate.net The limits of quantitation (LOQ) and detection (LOD) were found to be 0.167 μg/mL and 0.050 μg/mL, respectively. asianpubs.orgresearchgate.net Furthermore, the method shows good recovery rates of 90.5-96.8% in human albumin. asianpubs.orgresearchgate.net The high resolving power of RP-HPLC allows for the separation of closely related molecules, which is essential for distinguishing between the parent compound and its various degradation products that may form under stress conditions. nih.govhplc.eu

Below is a table summarizing typical parameters for an RP-HPLC method for N-acetyltryptophan analysis.

| Parameter | Details | Source |

| Column | Accucore XL-C18 | asianpubs.orgresearchgate.net |

| Mobile Phase | Gradient elution of acetonitrile and phosphate (B84403) buffered solution (pH 2.3) | asianpubs.orgresearchgate.net |

| Flow Rate | 0.7 mL/min | asianpubs.orgresearchgate.net |

| Detection | UV absorption at 220 nm | asianpubs.orgresearchgate.net |

| Linear Range | 1-60 μg/mL | asianpubs.orgresearchgate.net |

| Limit of Quantitation (LOQ) | 0.167 μg/mL | asianpubs.orgresearchgate.net |

| Limit of Detection (LOD) | 0.050 μg/mL | asianpubs.orgresearchgate.net |

| Recovery | 90.5-96.8% | asianpubs.orgresearchgate.net |

Ion-Exchange Chromatography (IEC) is a powerful technique for separating ionizable molecules like tryptophan and its derivatives. researchgate.net This method separates compounds based on their net charge, which is influenced by the pH of the mobile phase. For tryptophan analysis, both cation-exchange and anion-exchange chromatography have been successfully applied. nih.govsci-hub.se

In one method, ion-exchange chromatography of tryptophan was achieved on a Beckman PA-35 resin using a pH 5.4 buffer, allowing for separation in 30 to 50 minutes. researchgate.net The procedure's success relies on specific conditions, such as sample application at pH 4.25 to prevent degradation and the use of NaOH for hydrolysis. researchgate.net Another approach utilizes high-performance anion-exchange chromatography with integrated pulsed amperometric detection to rapidly quantify tryptophan. sci-hub.se This method can separate tryptophan from other common amino acids in as little as 12 minutes. sci-hub.se Mixed-mode chromatography, which combines ion-exchange with hydrophobic interactions, offers higher selectivity and binding capacity for separating tryptophan from complex fermentation broths. acs.orgmdpi.com

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool for the analysis of N-Acetyl-2-methyltryptophan and its derivatives, providing high sensitivity and specificity for both identification and quantification.

The integration of liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS) represents the gold standard for the analysis of N-acetyltryptophan and related compounds. researcher.lifemdpi.com This hyphenated technique combines the superior separation capabilities of HPLC with the sensitive and specific detection power of MS.

A highly sensitive and simple LC-MS/MS assay was developed and validated for the quantification of N-acetyl tryptophan (NAT) and to identify its impurities under various stress conditions. researcher.life This method utilized a reversed-phase gradient elution and demonstrated linearity over a concentration range of 10–100 µg/mL, with a lower limit of detection of 3.53 µg/mL and a limit of quantification of 10.69 µg/mL. researcher.life Another fully automated method was developed that incorporates online size exclusion chromatography (SEC) trapping with reversed-phase HPLC-MS for the quantitative analysis of NAT degradation products in concentrated albumin solutions, achieving a low LOQ of 20 ng/mL for the identified compounds. nih.gov

The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) allows for highly selective quantification, minimizing interferences from the sample matrix. nih.govmdpi.com For instance, a robust LC-MS/MS method was developed for tryptophan and its metabolites, operating in positive ion mode (ESI+) and applying a scheduled MRM strategy for precise quantification. mdpi.com

The table below summarizes key parameters from a developed LC-MS/MS method for tryptophan and its derivatives.

| Parameter | Details | Source |

| Chromatography | Agilent Technology liquid chromatograph 1290 Infinity II | nih.gov |

| Column | Zorbax Extend C18 RRHD (2.1 × 100 mm, 1.8 µm) | nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | nih.gov |

| Mass Spectrometer | Agilent Technologies triple quadrupole 6475 QQQ LC/MS | nih.gov |

| Ion Source | Jet Stream, positive electrospray ionization (ESI+) | nih.gov |

| Scan Type | Dynamic Multiple Reaction Monitoring (dMRM) | nih.gov |

| LOQ (Tryptophan) | 0.5 µg/ml | nih.gov |

Multiple Reaction Monitoring (MRM) Analysis for Enhanced Specificity

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry (MS/MS) technique, typically performed on a triple quadrupole mass spectrometer, that is exceptionally well-suited for quantifying target analytes like this compound in complex mixtures. nih.govspringernature.com The principle of MRM involves two stages of mass selection. First, the quadrupole (Q1) is set to select the precursor ion—the molecular ion of this compound. This isolated ion is then fragmented in the collision cell (Q2). Finally, the third quadrupole (Q3) is set to select a specific, characteristic fragment ion, known as the product ion. springernature.com

This process of selecting a specific precursor-to-product ion transition provides a high degree of specificity, as it is highly unlikely that other molecules in the matrix will have the same precursor ion mass, product ion mass, and co-elute chromatographically. researchgate.net For robust analysis, typically at least two MRM transitions are monitored for each substance to confirm its identity with high confidence. researchgate.net The intensity of the signal from this specific transition is directly proportional to the concentration of the analyte, enabling precise quantification. nih.gov

The development of an MRM method for this compound would involve:

Selection of Precursor Ion: Determining the mass-to-charge ratio (m/z) of the protonated or deprotonated molecular ion of this compound in the mass spectrometer's ion source.

Fragmentation and Product Ion Selection: Fragmenting the precursor ion and identifying unique, stable, and intense product ions.

Optimization of Parameters: Fine-tuning instrumental parameters such as collision energy and cell acceleration voltage for each transition to maximize signal intensity. mdpi.com

This targeted approach minimizes background noise and matrix interference, leading to low limits of detection and high accuracy, making it a gold standard for quantitative bioanalysis. nih.gov

Spectroscopic Methods in Quantitative and Qualitative Analysis (e.g., NMR for metabolomics, Fluorescence in specific contexts)

Spectroscopic methods are fundamental tools for both the structural elucidation (qualitative analysis) and measurement (quantitative analysis) of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule and can be used for absolute quantification. nih.govmdpi.com In the context of metabolomics, NMR can identify and quantify a wide range of metabolites in biological samples, such as biofluids or tissue extracts, with minimal sample preparation. nih.govresearchgate.net

For this compound, ¹H NMR would reveal characteristic signals for the protons in the indole (B1671886) ring, the methyl group, the acetyl group, and the amino acid backbone. The chemical shifts and coupling patterns of these signals provide a definitive fingerprint for the molecule's structure. Furthermore, 13C NMR can be used to observe the carbon skeleton of the molecule. nih.gov The high reproducibility and linearity of the NMR signal allow for accurate quantification, often by comparing the integral of an analyte's peak to that of a known concentration of an internal standard. nih.gov

Fluorescence Spectroscopy: As a derivative of tryptophan, this compound is expected to possess intrinsic fluorescence properties. The indole ring of tryptophan is a natural fluorophore, typically exhibiting an excitation maximum around 280-295 nm and an emission maximum that is highly sensitive to the polarity of its local environment, ranging from approximately 308 to 355 nm. nih.govresearchgate.net When the indole ring is in a nonpolar environment, the emission maximum shifts to shorter wavelengths (a blue shift) and its quantum yield often increases. researchgate.net

This sensitivity can be exploited for several analytical purposes:

Quantitative Analysis: The intensity of the fluorescence emission is proportional to the concentration of the compound, allowing for its quantification.

Binding Studies: Changes in the fluorescence emission spectrum (e.g., wavelength shifts or intensity changes) can be used to monitor the binding of this compound to other molecules, such as proteins, and to study the polarity of the binding site. researchgate.net

Conformational Studies: If incorporated into a larger molecule like a peptide, its fluorescence can serve as a probe for conformational changes. nih.gov

Principles of Analytical Method Development and Validation in Chemical Biology

The development and validation of an analytical method are critical to ensure that the results are reliable, reproducible, and accurate for their intended purpose. The process follows internationally recognized guidelines, such as those from the ICH. ijper.org

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net In chromatographic methods like HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other components. In mass spectrometry, specificity is achieved by monitoring unique precursor-product ion transitions, as in MRM analysis. researchgate.netnih.gov

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of a standard curve. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

For analogs like N-acetyltryptophan, validated methods have demonstrated clear linearity and sensitivity.

| Compound | Analytical Method | Linearity Range | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|

| N-acetyltryptophan Degradation Products | HPLC-MS (MRM) | Not Specified | 20 ng/mL | nih.gov |

| Acetyl-tryptophan | RP-HPLC | 1-60 µg/mL | 0.167 µg/mL | asianpubs.org |

| N-acetyl cysteine | RP-HPLC | 10-90 µg/mL | Not Specified | rjptonline.org |

Accuracy denotes the closeness of the measured value to the true or accepted value. It is often assessed using recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the assay is calculated. asianpubs.org

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. nih.govasianpubs.org

| Compound | Analytical Method | Accuracy (% Recovery) | Precision (% RSD or % CV) | Source |

|---|---|---|---|---|

| Acetyl-tryptophan | RP-HPLC | 90.5 - 96.8% | 1.4 - 4.3% | asianpubs.org |

| Cefexime (in combination) | RP-HPLC | 101.16 - 101.96% | < 2% | rjptonline.org |

| Multiple Proteins | MRM-MS | Not Specified | < 10% CV (Repeatability) | nih.gov |

The goal of sample preparation is to extract the analyte from a complex matrix (e.g., blood, plasma, cell culture media), remove interfering substances, and concentrate the sample to a level suitable for analysis. The strategy depends heavily on the analyte's properties and the nature of the matrix.

Protein Precipitation: A common first step for biological samples like plasma or serum is to remove proteins that can interfere with analysis. This is often done by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid). asianpubs.org

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. This is a versatile technique for cleanup and concentration.

Online Chromatography: Some systems incorporate an initial chromatographic step, such as size exclusion chromatography (SEC), to separate large molecules like proteins from smaller analytes like this compound before the sample is directed to the main analytical column. nih.gov This approach can be fully automated, reducing sample handling and potential for error. nih.gov

Applications in Non-Human Biological Sample Analysis

The analysis of this compound and its derivatives in non-human biological samples is a critical component of preclinical drug development and neurotoxicology research. nih.gov These studies, often conducted in rodent and non-human primate models, provide foundational data on the compound's behavior in a living system. nih.govmdpi.com The selection of the analytical method and the biological matrix is contingent on the specific aims of the research, which can range from understanding metabolic pathways to assessing radioprotective effects. mdpi.com

In a study investigating the neuroprotective effects of N-acetyl-L-tryptophan (a closely related compound) in a rat model of Alzheimer's disease, HPLC with a photodiode array detector was used to quantify the compound in brain homogenate. nih.gov Although the study did not detect the compound in the brain tissue, likely due to limitations in the method's sensitivity, it highlights the application of such techniques in neuroscience research. mdpi.com The researchers developed a method with a lower limit of quantification that, while insufficient in that specific instance, demonstrates a common approach to analyzing acetylated tryptophan derivatives in tissue samples. nih.gov

Pharmacokinetic studies of N-acyl tryptophan derivatives in mouse models have also been conducted to assess their potential as therapeutic agents. researcher.life These studies are essential for determining the oral bioavailability and other pharmacokinetic parameters of new chemical entities. While the specific analytical methodologies are not always detailed in the primary publication, LC-MS/MS is the standard for such applications due to its high sensitivity and specificity.

Furthermore, research on tryptophan metabolism in non-human primates, such as vervet monkeys, has utilized analytical techniques to measure tryptophan and its metabolites in cerebrospinal fluid. nih.gov These studies provide a basis for understanding how this compound might be metabolized and distributed in a primate model, which is often a crucial step before human clinical trials. The ability to accurately measure the parent compound and its metabolites is key to interpreting the biochemical effects observed in these studies. nih.gov

The following tables summarize the analytical methodologies used for the analysis of N-acetyl-tryptophan and related derivatives in non-human biological samples, which are directly applicable to the analysis of this compound.

Table 1: HPLC Method for N-Acetyl-L-Tryptophan in Rat Brain Homogenate

| Parameter | Details |

|---|---|

| Instrumentation | Prominence HPLC system with LC-20AD pump, SIL-20AC HT auto-injector, and SPD-M20A photodiode array detector |

| Column | Kinetex C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Isocratic elution with 43:57% v/v of methanol and 25 mM phosphate buffer (pH 3.5) with 0.1% TEA |

| Detection | Photodiode Array Detector |

| Retention Time | 4.9 min |

| Linearity | 1000 to 3200 ng/ml (R² = 0.9994) |

| Internal Standard | Raloxifene (retention time: 19.367 min) |

| Lower Limit of Quantification (LLOQ) | 1000 ng |

| Source | nih.gov |

Table 2: General LC-MS/MS Parameters for Tryptophan Metabolite Analysis

| Parameter | Typical Details |

|---|---|

| Instrumentation | Liquid Chromatography system coupled with a Tandem Mass Spectrometer |

| Column | Reversed-phase columns (e.g., C18) are commonly used. |

| Mobile Phase | A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of an acid like formic acid to improve ionization. |

| Ionization Mode | Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte. |

| Detection | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. |

| Internal Standards | Stable isotope-labeled analogs of the analytes are preferred to correct for matrix effects and variations in extraction and ionization. |

| Sample Preparation | Protein precipitation followed by centrifugation and filtration is a common approach for plasma and serum samples. |

Broader Research Applications of N Acetyl 2 Methyltryptophan in Biological Systems Non Human / Mechanistic Focus

Role in Protein Stabilization Studies (e.g., in protein solutions)

N-acetyltryptophan (NAT) is widely recognized for its role as a stabilizer in protein solutions, most notably for human serum albumin (HSA) and, more recently, for monoclonal antibodies. researchgate.netnih.govnih.gov Its primary function is to protect proteins from oxidative degradation. nih.govnih.gov This protective effect is achieved by acting as an antioxidant; NAT can scavenge oxygen dissolved in protein solutions, thereby preventing the oxidation of susceptible amino acid residues, such as tryptophan, within the protein structure. researchgate.nethmdb.ca

In the production of commercial HSA solutions, NAT is added to stabilize the protein during pasteurization, a process involving heating to 60°C. researchgate.net Studies have shown that while other stabilizers like sodium octanoate (B1194180) provide the greatest protection against heat-induced denaturation, NAT specifically diminishes protein oxidation by shielding the free sulfhydryl group of the Cys-34 residue in HSA. nih.govresearchgate.net This sacrificial degradation of NAT helps maintain the structural integrity and function of the therapeutic protein. researchgate.netnih.gov

Analysis of Degradation Products in Model Systems

When NAT performs its function as a stabilizer, it is sacrificially degraded. nih.govsigmaaldrich.com Understanding the identity of these degradation products is crucial for assessing their potential impact. In model systems using concentrated solutions of human serum albumin subjected to oxidative and thermal stress, two major degradation products of NAT have been consistently identified. researchgate.netnih.gov

These products are formed as the indole (B1671886) ring of the tryptophan structure is oxidized. The identification and quantification of these molecules are typically performed using advanced analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.gov Research has shown that under typical manufacturing and storage conditions, the degradation of NAT is minimal. researchgate.netnih.gov However, under forced stress conditions, NAT degradation can range from 3% to as high as 83%. researchgate.netnih.gov

| Degradation Product Name | Chemical Formula | Description |

| 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | C13H14N2O4 | A primary degradation product of N-acetyltryptophan observed in concentrated albumin solutions under stress. researchgate.netnih.gov |

| 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | C13H14N2O5 | A second major degradation product of N-acetyltryptophan found in protein solutions after oxidative or thermal stress. researchgate.netnih.gov |

Mechanistic Investigations in In Vitro and Animal Models (e.g., organ injury, inflammation)

Derivatives of N-acetyltryptophan have been investigated in various in vitro and animal models to elucidate their mechanisms of action in cellular protection, particularly concerning organ injury and inflammation.

N-acetyl-L-tryptophan (L-NAT) has demonstrated significant protective effects against oxidative stress, particularly that induced by ionizing radiation. semanticscholar.orgnih.gov In vitro studies using intestinal epithelial cells and murine macrophages have shown that pretreatment with L-NAT protects against radiation-induced cell death. semanticscholar.orgnih.gov This radioprotective effect is attributed to its ability to neutralize free radicals and reduce levels of reactive oxygen species (ROS) and mitochondrial superoxide. nih.govresearchgate.net

Furthermore, L-NAT enhances the activity of the body's endogenous antioxidant enzyme systems. semanticscholar.org This modulation helps restore redox homeostasis and protects critical cellular components, including DNA, from oxidative damage. semanticscholar.orgnih.gov

| Pathway/Marker | Effect of N-Acetyl-L-Tryptophan | Model System |

| Reactive Oxygen Species (ROS) | Decreased | Irradiated Murine Macrophages & Intestinal Epithelial Cells semanticscholar.orgnih.gov |

| Mitochondrial Superoxide | Decreased | Irradiated Murine Macrophages nih.gov |

| Antioxidant Enzymes (CAT, SOD, GST, GPx) | Activity Enhanced | Irradiated Intestinal Epithelial Cells semanticscholar.orgnih.gov |

| Mitochondrial Membrane Integrity | Restored/Stabilized | Irradiated Murine Macrophages & Intestinal Epithelial Cells nih.govnih.gov |

| DNA Damage | Protected Against | Irradiated Intestinal Epithelial Cells semanticscholar.orgnih.gov |

The tryptophan metabolic pathway, which includes compounds like N-acetyltryptophan, plays a critical role in modulating inflammation. frontiersin.orgmdpi.com Studies in animal models and cell cultures have shown that tryptophan derivatives can influence the expression of key inflammatory mediators.

For instance, in a rat model of hepatic ischemia-reperfusion injury, L-NAT was found to alleviate injury by regulating the TLR4/NLRP3 signaling pathway, which led to a decrease in the expression of inflammatory proteins like Caspase-1 and IL-1β. peerj.com In a different context, the related tryptophan derivative 1-methyl-tryptophan (1-MT) was shown to reduce neuroinflammation in a mouse model of colitis by decreasing the pro-inflammatory cytokine IL-1β and inhibiting the activation of glial cells. researchgate.net These findings highlight the potential for tryptophan analogs to act at multiple points within inflammatory cascades to suppress detrimental immune responses. frontiersin.org

| Inflammatory Marker/Pathway | Effect of Tryptophan Derivative | Model System |

| IL-1β (Interleukin-1 beta) | Decreased | Rat Liver Injury Model (L-NAT); Colitis Mouse Brain (1-MT) peerj.comresearchgate.net |

| NLRP3 Inflammasome | Activation Reduced | Rat Liver Injury Model (L-NAT) peerj.com |

| Caspase-1 | Activation Reduced | Rat Liver Injury Model (L-NAT) peerj.com |

| TLR4/NF-κB Signaling | Regulated/Inhibited | Rat Liver Injury Model (L-NAT) peerj.com |

| Glial Cell Activation | Reduced | Colitis Mouse Brain (1-MT) researchgate.net |

Implications for Biosynthesis of Natural Products and Peptidomimetics

The unique chemical structure of the tryptophan indole ring makes it a valuable building block in both natural product synthesis and the design of peptide-based drugs (peptidomimetics). nih.govrsc.org

In the realm of biosynthesis, tryptophan is a known precursor to a wide array of complex natural products, including various alkaloids and nonribosomal peptide antibiotics. rsc.orgresearchgate.net The enzymatic machinery in microorganisms can be harnessed to produce diverse tryptophan derivatives. frontiersin.orgresearchgate.net By introducing modified precursors like N-Acetyl-2-methyltryptophan into these biosynthetic pathways—a technique known as precursor-directed biosynthesis—it may be possible to generate novel analogs of existing natural products with potentially enhanced or new biological activities. nih.gov

In the field of drug discovery, there is significant interest in modifying peptides to improve their therapeutic properties, such as stability and bioavailability. nih.govsciencedaily.comnih.gov Chemical modifications to the tryptophan residue are a key strategy in this area. acs.orgbohrium.com Incorporating an N-acetylated and methylated tryptophan derivative into a peptide sequence could offer several advantages, such as protecting against enzymatic degradation and altering the peptide's conformation to enhance its interaction with a biological target. This makes compounds like this compound promising candidates for the rational design of next-generation peptidomimetic therapeutics.

Q & A

Basic: What analytical techniques are recommended for characterizing N-Acetyl-2-methyltryptophan in research?

Answer: High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) are critical. For example, HPLC with UV detection can quantify purity (≥98% as per reference standards), while MS confirms molecular weight (e.g., 274.4 g/mol for structurally similar compounds). NMR resolves stereochemical details, such as distinguishing the 2-methyl substitution pattern .

Basic: How should this compound be stored to maintain stability?

Answer: Store at -20°C in airtight, light-protected containers. Stability data for analogous compounds (e.g., N-acetyl Norfentanyl) indicate ≥5-year integrity under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced: What experimental designs address contradictions in reported bioactivity data?

Answer: Use reproducibility frameworks with standardized protocols (e.g., NIST reference materials for calibration) and meta-analyses to reconcile discrepancies. For example, conflicting metabolic activity results may arise from batch-to-batch variability or assay conditions; controlled replication studies with blinded analysis can isolate variables .

Advanced: How does stereochemistry influence the metabolic pathways of this compound?

Answer: Enantiomers (e.g., D- vs. L-forms) exhibit distinct metabolic availability. Studies on N-acetyl-DL-tryptophan show that the L-form is preferentially metabolized in neuronal models, suggesting similar stereochemical impacts for the 2-methyl derivative. Use chiral chromatography or enzymatic assays to isolate and test individual enantiomers .

Basic: What purification methods are effective for isolating this compound?

Answer: Recrystallization (using solvents like ethanol/water mixtures) and preparative HPLC are optimal. For example, Cayman Chemical’s N-acetyl Norfentanyl is supplied as a crystalline solid, indicating crystallization efficacy for acetylated tryptophan analogs .

Advanced: What in vitro models are suitable for pharmacokinetic studies of this compound?

Answer: Primary hepatocyte cultures or Caco-2 cell monolayers can assess absorption and metabolism. Include controls for cytochrome P450 enzyme activity, as acetylation may alter metabolic rates. Dose-response curves should account for potential cytotoxicity (e.g., MTT assays) .

Basic: What safety protocols are essential during handling?

Answer: Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation or skin contact, as acetylated compounds may exhibit uncharacterized toxicity. Refer to safety data sheets (SDS) for structurally related compounds (e.g., N,N-dimethyl-1-naphthylamine) for hazard mitigation strategies .

Advanced: How can uncertainties in non-targeted analysis (NTA) of this compound be minimized?

Answer: Implement performance benchmarks using certified reference materials (CRMs) and inter-laboratory comparisons. For example, NIST protocols emphasize standardized metrics for identification confidence (e.g., MS/MS spectral matching thresholds >90%) and quantification error margins (<15%) .

Basic: What spectral signatures confirm the structure of this compound?

Answer: Key NMR signals include:

- 1H NMR : Methyl singlet (~2.1 ppm for acetyl group), indole protons (7.0–7.5 ppm).

- 13C NMR : Carbonyl resonance (~170 ppm for acetyl), quaternary carbons near the methyl branch.

Compare with published spectra for N-acetyl-L-tryptophan to validate substitutions .

Advanced: What computational methods predict the reactivity of this compound in synthesis?

Answer: Density functional theory (DFT) calculates activation energies for acetylation or methyl-group reactions. Molecular docking simulations can also model interactions with biological targets (e.g., opioid receptors for structural analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。